X-ray crystallographic resolution of δ-opioid receptor bound to naltrindole
The 3.4 Å resolution X-ray crystal structure of the mouse δ-opioid receptor (δ-OR) in complex with naltrindole (PDB ID: 4EJ4) was a landmark achievement in opioid structural biology [1] [7] [8]. This structure revealed key atomic-level interactions:
- Binding pocket architecture: Naltrindole occupies a solvent-exposed orthosteric pocket within the δ-OR’s seven-transmembrane (7TM) helical bundle. The morphinan core of naltrindole engages the receptor’s conserved lower pocket, while its indole moiety extends into a divergent upper region [1] [3].
- Critical interactions: The ligand’s phenolic hydroxyl forms water-mediated hydrogen bonds with His2786.52 (Ballesteros-Weinstein numbering), mimicking the tyrosine recognition mechanism of endogenous opioid peptides [1] [6]. The indole nitrogen of naltrindole participates in a direct π-π stacking interaction with Trp2846.58 in extracellular loop 3 (ECL3), and its tertiary amine forms a salt bridge with Asp1283.32 [1] [6].
- Selectivity determinant: Leu3007.35 in transmembrane helix 7 (TM7) provides a complementary hydrophobic environment for naltrindole’s indole group—a residue distinct from the sterically hindering Trp3187.35 in μ-OR and Tyr3127.35 in κ-OR [1] [3]. This structural feature underpins naltrindole’s >100-fold selectivity for δ-OR over other subtypes [9].
Comparative structural analysis with μ-OR and κ-OR ligand-binding pockets
Superposition of δ-OR, μ-OR (PDB: 4DKL), and κ-OR (PDB: 4DJH) structures reveals a conserved "message-address" architecture governing opioid receptor pharmacology [1] [3] [8]:
Table 1: Key Residue Differences in Opioid Receptor Ligand-Binding Pockets
Receptor Position | δ-OR Residue | μ-OR Residue | κ-OR Residue | Functional Role |
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7.35 (TM7) | Leu300 | Trp318 | Tyr312 | Steric complementarity for ligand address moiety |
2.63 (ECL1) | Lys108 | Val108 | Glu109 | Electrostatic selectivity filter |
6.58 (ECL3) | Trp284 | Trp293 | His291 | Aromatic stacking with ligands |
5.39 (TM5) | Val216 | Ile227 | Val222 | Hydrophobic pocket shaping |
- Conserved "message" region: The lower half of the pocket (TM3-TM7) retains identical residues across subtypes for recognizing the morphinan core’s phenolic hydroxyl and amine groups. This includes Asp1283.32 (salt bridge), Tyr3087.43 (hydroxyl recognition), and a water-mediated hydrogen bond network involving His2786.52 [1] [3].
- Divergent "address" region: The upper pocket (ECL2/TM1/TM2/TM7) contains subtype-specific residues. In δ-OR, Lys1082.63 and Leu3007.35 create a compact, hydrophobic subpocket accommodating naltrindole’s indole. In κ-OR, JDTic’s 3-hydroxyphenyl group clashes with δ-OR’s Lys1082.63, explaining its κ-selectivity [1] [3] [8].
- Nociceptin receptor exclusion: Despite high TM sequence similarity, the nociceptin receptor’s binding pocket contains smaller residues (e.g., Ala7.35 vs. Leu3007.35 in δ-OR), resulting in a larger cavity incompatible with tight morphinan binding [1] [3].
Role of conserved transmembrane helices in opioid receptor superfamily recognition
The 7TM bundle of opioid receptors contains evolutionarily conserved motifs critical for ligand recognition and signal transduction:
Table 2: Conserved Structural Motifs in Opioid Receptor Transmembrane Domains
Structural Motif | Location | Key Residues | Function |
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Na+ allosteric site | TM1-TM7 core | Asp952.50, Asn1313.35, Ser1353.39 | Stabilizes inactive state; modulates ligand affinity |
DRY motif | TM3-ICL2 junction | Asp1283.32-Arg1313.50-Tyr1323.51 | G-protein coupling and activation |
CW6.48xP motif | TM6 | Trp2746.48-Leu2756.49-Pro2766.50 | Helix kinking during activation |
NPxxY motif | TM7 | Asn3147.49-Pro3157.50-Tyr3187.53 | Stabilizes active conformation |
- Sodium ion coordination: A central Na+ site in δ-OR (coordinated by Asp952.50, Asn1313.35, Ser1353.39, and water molecules) stabilizes the inactive state and reduces agonist affinity. Mutation of Asn1313.35 to alanine or valine converts naltrindole into a β-arrestin-biased agonist, demonstrating this motif’s role as an "efficacy switch" [6] [3].
- Conserved orthosteric contacts: Despite subtype variations, Asp1283.32 (TM3), Tyr3087.43 (TM7), and Lys2145.39 (TM5) form invariant contacts with the ligand’s protonated amine, phenolic hydroxyl, and morphinan core, respectively [1] [6]. This explains why all classical opioids share these pharmacophoric features.
- Intracellular loop stabilization: The "closed" conformation of intracellular loop 3 (ICL3) in δ-OR, anchored by Arg2576.31-mediated hydrogen bonds and hydrophobic clusters, constrains TM6 movement—a mechanism compensating for the lack of the canonical "ionic lock" in opioid receptors [6].
Divergent extracellular loop conformations across opioid receptor subtypes
Extracellular loops (ECLs) constitute the primary structural divergence defining opioid receptor subtype selectivity:
- ECL2 structural variations: All opioid receptors feature a β-hairpin in ECL2, but its length and flexibility differ. δ-OR’s ECL2 forms a short β-strand stabilized by a disulfide bond (CysEL2-Cys3.25), creating a roof over the binding pocket that partially encloses naltrindole’s indole group [1] [3]. In contrast, κ-OR’s ECL2 is longer and more flexible, accommodating bulkier ligands like JDTic [1].
- ECL3 conformational plasticity: δ-OR’s ECL3 adopts a distinct conformation where Arg291ECL3 forms hydrogen bonds with Val287ECL3 and Trp2846.58, positioning the latter for π-stacking with naltrindole [6]. This contrasts with μ-OR’s ECL3, which lacks this arginine and exhibits higher flexibility. Molecular dynamics simulations suggest ECL3 "gating" motions control access to the binding pocket—a mechanism critical for peptide vs. alkaloid selectivity [1] [6].
- Role in peptide vs. alkaloid recognition: The rigid β-hairpin of ECL2 in δ-OR sterically hinders large peptide ligands, favoring compact alkaloids like naltrindole. Mutagenesis studies show that chimeric receptors with μ-OR-derived ECL2/ECL3 gain affinity for peptide agonists like DAMGO but lose naltrindole binding [1] [3]. This structural divergence explains why peptide ligands exhibit different subtype selectivity profiles compared to morphinan-based compounds like naltrindole.